Nomegestrol Acetate-d6
Description
Properties
Molecular Formula |
C₂₃H₂₄D₆O₄ |
|---|---|
Molecular Weight |
376.52 |
Synonyms |
17-(Acetyloxy)-6-methyl-19-norpregna-4,6-diene-3,20-dione-d6; 6-Methyl-17.alpha.-acetoxy-6-19-norprogesterone-d6; Lutenyl-d6; Surplant-d6; TX 066-d6; Uniplant-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Nomegestrol Acetate D6
Strategies for Deuterium (B1214612) Incorporation in Steroid Synthesis
The introduction of deuterium into a steroid framework requires precise and regioselective methods to ensure the label is in a stable position and does not exchange under physiological or analytical conditions. General strategies for deuteration in steroid chemistry include catalytic hydrogen-deuterium exchange, reduction of functional groups with deuterated reagents, and the use of deuterated building blocks in the synthetic pathway. researchgate.netfu-berlin.de
The common isotopologue, Nomegestrol (B1679828) Acetate-d6, is typically deuterated at the methyl group attached to the C6 position of the steroid nucleus. The chemical name for this compound is 17-(acetyloxy)-6-(methyl-d3)-19-norpregna-4,6-diene-3,20-dione, indicating three deuterium atoms on the C6-methyl group and another three deuterium atoms elsewhere, likely on the C17-acetyl group. However, the nomenclature can vary, and "d6" could also imply deuteration at other positions. For the purpose of this article, we will focus on the deuteration of the C6-methyl group as a key step.
Achieving specific deuteration at the C6-methyl position often involves the introduction of this group using a deuterated reagent during the synthesis. A common precursor in the synthesis of nomegestrol acetate (B1210297) is 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione. google.com The exocyclic methylene (B1212753) group at C6 is the target for modification to introduce the deuterated methyl group.
Several regioselective deuteration techniques can be applied to steroid synthesis. nih.govsnnu.edu.cnresearchgate.net For the introduction of a deuterated methyl group at C6, a key strategy involves the conjugate addition of a deuterated methyl nucleophile to a 6-methylene-4-en-3-one system or a related intermediate.
One plausible method is the use of a deuterated Grignard reagent, such as methyl-d3-magnesium halide (CD3MgX), in the presence of a copper catalyst to promote 1,4-addition. The starting material would be a suitable 6-methylene steroid precursor.
Another approach could involve the reduction of a 6-formyl or 6-hydroxymethyl intermediate with a deuterating agent. However, this would add more steps to the synthesis. A more direct approach starting from a 6-methylene precursor is generally preferred for efficiency.
Ultrasound-assisted microcontinuous processes have also been shown to be effective for selective deuteration of steroid hormones, offering high efficiency and selectivity. nih.gov Furthermore, superacid-catalyzed α-deuteration of ketones using D2O has been reported as a powerful method for incorporating deuterium. rsc.org
Optimized Synthetic Routes for Nomegestrol Acetate-d6
The synthesis of this compound would likely follow a modified version of the established synthetic pathways for the unlabeled compound. google.comgoogle.com The key modification would be the introduction of the deuterated methyl group.
Two hypothetical, yet plausible, synthetic pathways for the introduction of a deuterated methyl group at C6 are compared below. Both pathways would likely start from a common intermediate in the synthesis of nomegestrol acetate.
| Pathway A: Grignard-based Addition | Pathway B: Reduction-based Approach |
| Step 1: Start with 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione. | Step 1: Convert the 6-methylene group to a 6-formyl group via ozonolysis or other oxidative cleavage methods. |
| Step 2: React with a deuterated Grignard reagent (CD3MgBr) in the presence of a copper salt (e.g., CuI) to achieve conjugate addition of the CD3 group. This would form an enolate intermediate. | Step 2: Reduce the 6-formyl group to a deuterated hydroxymethyl group (-CD2OH) using a deuterated reducing agent like sodium borodeuteride (NaBD4). |
| Step 3: Quench the enolate to regenerate the 4-en-3-one system, now with a 6-methyl-d3 group. | Step 3: Convert the hydroxyl group to a leaving group (e.g., tosylate). |
| Step 4: The subsequent steps to introduce the C6-C7 double bond would follow the established synthesis of nomegestrol acetate. | Step 4: Displace the leaving group with a deuteride (B1239839) source to form the 6-methyl-d3 group. This is a less direct and more complex route. |
For any synthetic route, optimization of reaction conditions is crucial to maximize yield and ensure scalability. Key parameters to optimize include the choice of solvent, reaction temperature, catalyst loading, and reaction time.
For Pathway A, the choice of the copper catalyst and ligands can significantly influence the regioselectivity and yield of the conjugate addition. The purity of the deuterated Grignard reagent is also critical.
Scalability requires consideration of factors such as the cost and availability of deuterated reagents, the safety of the reaction on a larger scale, and the ease of purification of the final product. Chromatographic purification is often necessary but can be costly and time-consuming on an industrial scale. google.com Therefore, developing a synthesis that minimizes impurities and allows for crystallization-based purification is highly desirable.
Structural Elucidation and Purity Assessment of this compound
The confirmation of the structure and the assessment of the chemical and isotopic purity of this compound are performed using a combination of analytical techniques.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the incorporation of deuterium and determining isotopic purity. nih.govnih.govalmacgroup.comresearchgate.netalmacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between the labeled and unlabeled compounds based on their exact mass difference. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm the location of the deuterium atoms by analyzing the mass shifts of the resulting fragments. fu-berlin.denih.gov The isotopic purity is calculated by comparing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species. nih.gov
| Analytical Technique | Purpose | Expected Observations for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic enrichment. | The molecular ion peak will be shifted by approximately 6 mass units compared to the unlabeled compound. |
| Tandem Mass Spectrometry (MS/MS) | Localization of deuterium labels. | Fragmentation patterns will show mass shifts in fragments containing the deuterated methyl group, confirming its location. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and assessment of deuterium incorporation at specific sites. | In the ¹H NMR spectrum, the signal corresponding to the C6-methyl protons will be absent or significantly reduced. In the ¹³C NMR spectrum, the signal for the C6-methyl carbon will be a multiplet due to coupling with deuterium. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak should be observed, with the area percentage indicating the chemical purity of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the exact location of the deuterium atoms. nankai.edu.cnnih.gov In the ¹H NMR spectrum of this compound, the resonance corresponding to the protons of the C6-methyl group would be absent or have a significantly diminished intensity. The absence of this signal, coupled with the presence of all other expected proton signals, provides strong evidence for successful deuteration at the target site. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the C6-methyl carbon) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the unlabeled compound.
Purity Assessment: The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC), often with UV detection. Isotopic purity, as mentioned, is determined by mass spectrometry. For use as an internal standard, both high chemical purity (>98%) and high isotopic purity (>98% deuteration) are generally required.
Advanced Analytical Methodologies Utilizing Nomegestrol Acetate D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the sensitive and selective quantification of steroid hormones and their synthetic analogs in biological fluids. The use of a stable isotope-labeled internal standard (SIL-IS) like Nomegestrol (B1679828) Acetate-d6 is fundamental to developing robust and reliable assays.
Development of Quantitative Assays for Nomegestrol Acetate (B1210297) and its Metabolites
Quantitative assays for nomegestrol acetate are essential for understanding its pharmacokinetic profile. LC-MS/MS methods have been developed for the simultaneous determination of nomegestrol acetate and other steroids in various biological samples. nih.govresearchgate.net These methods often involve an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex matrix of plasma or serum. nih.gov
The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govepfl.ch The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. This technique provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, including nomegestrol acetate and its corresponding deuterated internal standard. mdpi.com Research has demonstrated the development of high-resolution LC-MS methods capable of quantifying a panel of 11 synthetic progestins, including nomegestrol acetate, in a single run. researchgate.net
Application of Nomegestrol Acetate-d6 as an Internal Standard in Bioanalytical Methods
The primary role of this compound in bioanalytical assays is to serve as an internal standard (IS). nih.govresearchgate.netwuxiapptec.com An IS is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample before any processing occurs. wuxiapptec.com
Because this compound co-elutes with and has the same ionization characteristics as the non-labeled nomegestrol acetate, it can accurately correct for variations that may occur during the analytical process. wuxiapptec.com These variations can include:
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps. wuxiapptec.com
Chromatographic Separation: Minor fluctuations in retention time or peak shape.
Mass Spectrometric Detection: Variations in instrument response or ionization efficiency. wuxiapptec.comnih.gov
By calculating the ratio of the analyte's response to the IS's response, analysts can achieve highly accurate and precise quantification, as the ratio remains stable even if absolute signal intensities fluctuate. nih.gov The use of a SIL-IS like this compound is considered the most effective way to ensure the reliability of LC-MS bioanalysis. wuxiapptec.com
Matrix Effect Compensation and Ionization Efficiency Control
The "matrix effect" is a significant challenge in LC-MS/MS bioanalysis. It refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological matrix (e.g., phospholipids, salts, proteins). nih.govcore.ac.uk This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govdphen1.com
This compound is instrumental in compensating for these matrix effects. nih.gov Since the SIL-IS and the analyte are affected by the matrix in nearly the same way, the ratio of their signals remains constant, thereby nullifying the impact of ion suppression or enhancement. nih.govwuxiapptec.com This ensures that the accuracy of the measurement is maintained across different samples, which may have varying matrix compositions. nih.gov Studies have shown that using a suitable internal standard is an effective way to compensate for matrix effects and ensure method robustness. nih.gov
Method Validation Parameters for this compound Assays
For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process to establish its performance characteristics. gmpinsiders.comfao.org
Linearity, Accuracy, and Precision in Research Matrices
Method validation for assays using this compound involves assessing several key parameters in relevant biological matrices.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response over a specific range. gmpinsiders.com A calibration curve is generated by analyzing samples with known concentrations of nomegestrol acetate. The method is considered linear if the response ratio (analyte/IS) is directly proportional to the concentration, typically demonstrated by a correlation coefficient (R²) greater than 0.99. nih.gov
Accuracy: Accuracy measures the closeness of the mean test results to the true concentration. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the measured concentration relative to the nominal concentration. nih.gov
Precision: Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-batch (repeatability) and inter-batch (intermediate precision). frontiersin.org
The table below presents typical acceptance criteria for these parameters in a bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%CV / %RSD) | ≤ 15% (≤ 20% at LLOQ) |
This table provides generalized acceptance criteria based on common bioanalytical method validation guidelines.
Research on a simultaneous determination of nomegestrol acetate and estradiol (B170435) in human plasma demonstrated excellent performance, with intra- and inter-batch precision at ≤5.8% and accuracy ranging from 96.7% to 103.4%. nih.gov
Limits of Detection and Quantification in Preclinical and In Vitro Samples
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov For bioanalytical assays, this is often referred to as the Lower Limit of Quantification (LLOQ).
These limits are crucial for preclinical studies, such as those involving animal models or in vitro experiments, where analyte concentrations may be very low. nih.govnih.gov For example, a high-resolution LC-MS method for quantifying various progestins reported an LLOQ for nomegestrol acetate in the picogram per milliliter (pg/mL) range, highlighting the high sensitivity achievable. researchgate.net Another study established a linear calibration curve for nomegestrol acetate from 0.01 to 10.0 ng/mL in human plasma. nih.gov
The table below illustrates representative LLOQ values from published research.
| Analyte | Matrix | LLOQ |
| Nomegestrol Acetate | Human Plasma | 0.01 ng/mL |
| Nomegestrol Acetate | Murine/Human Plasma | 78.1 pg/mL (as part of a progestin panel) |
Data sourced from references nih.gov and researchgate.net.
The ability to achieve low limits of detection and quantification is essential for characterizing the complete pharmacokinetic profile of nomegestrol acetate, particularly its terminal elimination phase. researchgate.net
Chromatographic Separation Techniques for this compound and Related Compounds
The separation of this compound from its non-deuterated counterpart and other related steroidal compounds is critical for accurate quantification. High-performance liquid chromatography (HPLC) and, more recently, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have become the methods of choice. These techniques offer high resolution, sensitivity, and speed, which are essential for analyzing complex biological samples.
Deuterated standards like Nomegestrol Acetate-d5 and other related compounds such as Chlormadinone Acetate-d6 are frequently used as internal standards in these assays. pharmaffiliates.com The primary role of deuteration is to provide a mass shift for detection by MS/MS, allowing for differentiation from the endogenous or non-labeled analyte. The chromatographic behavior of these deuterated analogs is nearly identical to the parent compound, ensuring they co-elute and experience similar matrix effects and ionization suppression, thus providing reliable quantification.
A high-resolution liquid chromatography-mass spectrometry (LC-MS) method has been developed for the simultaneous quantification of 11 synthetic progestins, including nomegestrol acetate, alongside four endogenous steroid hormones. veeprho.com This method underscores the capability of modern chromatographic systems to resolve a large number of structurally similar compounds within a single analytical run. veeprho.com
UPLC systems, which utilize columns with sub-2 µm particles, offer significant advantages over traditional HPLC, including enhanced separation efficiency, improved sensitivity, and shorter analysis times. pharmaffiliates.com Several studies have detailed UPLC methods for the analysis of nomegestrol acetate, which are directly applicable to its deuterated analog, this compound.
One highly sensitive and selective UPLC-MS/MS method for the simultaneous determination of nomegestrol acetate and estradiol in human plasma utilizes a UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm). This method employs deuterated internal standards, specifically NOMAC-d5 and E2-d4, to ensure precise control over extraction and ionization. The assay's recovery for the analytes was reported to be between 90-99%.
Another advanced method for quantifying 11 contraceptive progestins and 4 steroids uses a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with a 12-minute run time. This highlights the efficiency of modern UPLC systems in handling a comprehensive panel of analytes.
The following table summarizes typical UPLC parameters used in the analysis of nomegestrol acetate and its related compounds.
| Parameter | Value |
| Column | UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile (B52724) and 3.0 mM ammonium (B1175870) trifluoroacetate (B77799) in water (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 3.5 min |
| Internal Standards | Nomegestrol Acetate-d5, Estradiol-d4 |
Data derived from a UPLC-MS/MS method for the determination of nomegestrol acetate and estradiol in human plasma.
The choice of mobile and stationary phases is critical for achieving optimal chromatographic separation. For the analysis of moderately polar steroids like nomegestrol acetate, reversed-phase chromatography is the most common approach.
Stationary Phases: The most frequently used stationary phases are C18-modified silica (B1680970) gels. The UPLC BEH C18 and Zorbax Eclipse Plus C18 columns are examples of such stationary phases that provide excellent retention and selectivity for steroidal compounds. The small particle size of these columns (1.7 to 1.8 µm) contributes to the high resolution and efficiency of the separation. pharmaffiliates.com The use of narrow-bore columns, such as those with a 2.1 mm internal diameter, can further enhance sensitivity. pharmaffiliates.com
Mobile Phases: The mobile phase composition is a key parameter that is optimized to achieve the desired retention times and peak shapes. For the separation of nomegestrol acetate and its deuterated analogs, mobile phases typically consist of a mixture of an organic solvent and an aqueous component.
Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. In one study, a mobile phase of acetonitrile and water (80:20, v/v) was used effectively. Another study found that a methanol/water mobile phase provided superior signal strength compared to acetonitrile/water.
Aqueous Phase Additives: To improve peak shape and ionization efficiency in mass spectrometry, additives are often included in the aqueous part of the mobile phase. Ammonium trifluoroacetate (3.0 mM) has been used successfully. In another instance, acetic acid (0.005%) was added to the mobile phase to achieve better results.
The optimization process involves adjusting the ratio of the organic solvent to the aqueous phase (gradient or isocratic elution) and the concentration of the additive to achieve the best possible separation and sensitivity. For instance, a gradient elution was employed in a comprehensive progestin panel analysis, starting at 50% methanol and increasing to 100% over the course of the run to elute all compounds of interest effectively.
The following table outlines different mobile phase compositions used in the analysis of nomegestrol acetate.
| Organic Solvent | Aqueous Phase | Additive | Elution Type |
| Acetonitrile | Water | 3.0 mM Ammonium Trifluoroacetate | Isocratic (80:20, v/v) |
| Methanol | Water | 0.005% Acetic Acid | Gradient |
This data illustrates common mobile phase strategies for the chromatographic analysis of nomegestrol acetate and related compounds.
Nomegestrol Acetate D6 in Metabolic and Pharmacokinetic Research
In Vitro Metabolic Pathway Elucidation Using Deuterated Tracers
The use of deuterated tracers like Nomegestrol (B1679828) Acetate-d6 is fundamental to understanding how a drug is processed at a cellular level. In vitro systems, such as human liver microsomes, provide a controlled environment to study metabolic reactions.
Phase I metabolism typically involves reactions like oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule, preparing it for subsequent reactions. fiveable.me For nomegestrol acetate (B1210297), the primary Phase I pathway is hydroxylation. europa.euwikipedia.org
By using Nomegestrol Acetate-d6 as a substrate in in-vitro assays with liver enzymes, researchers can accurately identify and quantify the formation of these hydroxylated metabolites. The distinct mass of the deuterated metabolites allows them to be clearly separated from endogenous compounds in the test system. This technique is essential for determining the rate of metabolite formation and calculating key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). This helps to characterize the efficiency and capacity of the metabolic pathways involved.
Table 1: Illustrative Phase I Metabolism Profile of Nomegestrol Acetate This table outlines the types of Phase I reactions that would be investigated using this compound as a tracer.
| Metabolic Reaction | Enzyme Family | Resulting Metabolite Type | Analytical Purpose of d6-Tracer |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 | Hydroxylated Metabolites | Quantify rate of formation; Determine enzyme kinetics (Km, Vmax) |
Following Phase I, the modified drug or its metabolites undergo Phase II conjugation reactions, where an endogenous molecule is attached to increase water solubility and facilitate excretion. fiveable.me For nomegestrol acetate, metabolites undergo extensive conjugation to form glucuronide and sulphate derivatives. europa.eueuropa.eu
The use of this compound allows researchers to follow the metabolic cascade from the parent drug through Phase I and into Phase II. By tracking the appearance of deuterated glucuronide and sulphate conjugates in vitro, the specific conjugation pathways can be confirmed and their efficiency assessed. This helps to build a complete picture of the drug's biotransformation.
Table 2: Key Phase II Conjugation Reactions for Nomegestrol Acetate Metabolites
| Conjugation Pathway | Endogenous Substrate | Resulting Conjugate | Role of d6-Tracer |
|---|---|---|---|
| Glucuronidation | UDP-glucuronic acid | Glucuronide Conjugate | Confirms and quantifies the formation of glucuronidated metabolites |
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are central to the metabolism of many drugs. wikipedia.org The metabolism of nomegestrol acetate is mainly carried out by the enzymes CYP3A4 and CYP3A5, with potential minor roles for CYP2C19 and CYP2C8. europa.eudrugbank.com
Table 3: Cytochrome P450 Enzymes in Nomegestrol Acetate Metabolism
| Enzyme | Function | Significance in Metabolism |
|---|---|---|
| CYP3A4 | Major metabolizing enzyme | Catalyzes the primary hydroxylation reactions. europa.euwikipedia.org |
| CYP3A5 | Major metabolizing enzyme | Contributes significantly to hydroxylation. europa.eu |
| CYP2C19 | Minor metabolizing enzyme | May have a secondary role in the metabolic pathway. europa.eu |
| CYP2C8 | Minor metabolizing enzyme | May have a secondary role in the metabolic pathway. europa.eu |
In Vivo Metabolic Tracing and Metabolite Identification in Animal Models
While in vitro studies provide foundational data, in vivo studies in animal models are necessary to understand how a drug behaves in a complete biological system. criver.com
ADME studies are designed to track a drug's journey into, through, and out of the body. criver.com Using a labeled tracer like this compound in rodent models, such as rats, is essential for these quantitative assessments. nih.govnih.gov After administration, blood, urine, feces, and tissue samples can be collected over time. Analysis by mass spectrometry allows for the precise measurement of the deuterated parent drug and its metabolites.
This approach enables the calculation of key pharmacokinetic parameters, including the rate and extent of absorption, the distribution into various tissues, and the routes and rates of excretion. Studies on the parent compound show that nomegestrol acetate is primarily excreted via urine and feces. europa.eueuropa.eu The use of this compound allows for a definitive mass balance study, accounting for the entire administered dose and its metabolic fate.
Table 4: Hypothetical ADME Profile for this compound in a Rodent Model
| ADME Parameter | Measurement | Purpose of d6-Tracer |
|---|---|---|
| Absorption | Bioavailability (%) | To accurately quantify the fraction of the dose reaching systemic circulation. |
| Distribution | Tissue Concentration (ng/g) | To determine the extent to which the compound distributes into different organs. |
| Metabolism | Metabolite Profile in Plasma | To identify and quantify circulating metabolites in a living system. |
| Excretion | % of Dose in Urine | To quantify the contribution of the renal pathway to drug clearance. europa.eu |
| Excretion | % of Dose in Feces | To quantify the contribution of the hepatobiliary pathway to drug clearance. europa.eu |
The complexity of in vivo systems means that minor or transient metabolites may be formed that are not detected in simpler in vitro models. The use of a stable isotope tracer is a powerful technique for discovering these novel metabolites. nih.gov
When biological samples from an animal dosed with this compound are analyzed with high-resolution mass spectrometry, software can be used to search for specific isotopic patterns. All metabolites originating from the drug will carry the deuterium (B1214612) label, giving them a unique mass signature. This allows them to be easily distinguished from the thousands of other endogenous molecules in the sample, enabling the confident identification of previously unknown, low-abundance metabolites. This provides a more complete understanding of the drug's biotransformation and potential biological activity.
Pharmacokinetic Modeling and Simulation Supported by Deuterated Standards
The use of deuterated standards, such as this compound, is instrumental in modern pharmacokinetic (PK) research. These isotopically labeled compounds serve as ideal internal standards in bioanalytical methods, particularly those employing mass spectrometry, ensuring high precision and accuracy in the quantification of the parent drug in biological matrices. veeprho.comnih.gov This enhanced analytical robustness provides the high-quality data necessary for the development and validation of sophisticated pharmacokinetic models.
Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation for Nomegestrol Acetate
Physiologically based pharmacokinetic (PBPK) modeling represents a mechanistic approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. For nomegestrol acetate (NOMAC), PBPK models have been successfully developed and validated, providing a deeper understanding of its behavior in the body. mdpi.com These models integrate data on the drug's physicochemical properties with physiological information from different populations. medsci.org
The development of a whole-body PBPK model for NOMAC was established using software packages like PK-Sim®. tga.gov.aunih.gov The initial model was constructed based on data from single intravenous and oral administrations in adult women and was subsequently validated using separate datasets from multiple oral dose studies. tga.gov.au This validation process ensures the model's predictive power. A key success of this modeling approach was its accurate prediction of key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for NOMAC. nih.govresearchgate.net
A significant application of the adult PBPK model has been its extension to adolescent populations. nih.gov By applying physiological scaling and using data from a virtual postmenarcheal adolescent population, the model was able to accurately predict NOMAC concentration-time profiles in adolescents. tga.gov.aunih.gov Clinical study results later confirmed the model's predictions, showing no statistically significant differences in the main pharmacokinetic parameters between adolescent and adult women. nih.govresearchgate.net This demonstrates the utility of PBPK modeling in complementing traditional PK approaches and reducing the need for challenging clinical studies in special populations. nih.gov
Table 1: Key Inputs for Nomegestrol Acetate PBPK Model Development
| Parameter Category | Specific Input Data | Source of Data | Relevance to Model |
|---|---|---|---|
| Drug-Specific | Molecular Weight, pKa, LogP, Solubility | In Vitro Experiments | Defines the basic chemical and physical behavior of the drug. |
| Fraction Unbound in Plasma (fu) | In Vitro Plasma Protein Binding Assays | Determines the amount of drug available for distribution and clearance. | |
| Blood-to-Plasma Ratio | In Vitro Blood Partitioning Studies | Relates drug concentration in plasma to whole blood. | |
| In Vitro Metabolism (e.g., CYP3A4) | Human Liver Microsome/Hepatocyte Assays | Quantifies the intrinsic clearance rate by metabolic enzymes. wikipedia.org | |
| System-Specific | Organ Volumes, Blood Flow Rates | Literature, Population Databases | Defines the physiological space for drug distribution. medsci.org |
| Tissue Composition (e.g., lipid, water content) | Literature, Population Databases | Influences tissue-plasma partition coefficients and drug distribution. | |
| Enzyme Abundance (e.g., CYP3A4 in liver/gut) | Population-Specific Databases (e.g., Simcyp®) | Scales in vitro clearance to in vivo metabolic rates. medsci.org |
Scaling of Pharmacokinetic Parameters from Animal to In Vitro Systems
The process of scaling pharmacokinetic parameters is crucial for translating non-clinical data to predict human outcomes. This involves both scaling from animal models to humans and from in vitro experimental systems to the in vivo situation, a process known as in vitro-in vivo extrapolation (IVIVE). frontiersin.org
For nomegestrol acetate, preclinical studies in various animal species have provided foundational PK data. tga.gov.au For instance, the absorption of NOMAC after oral administration was rapid in mice, rats, and cynomolgus monkeys, with peak plasma concentrations reached within 0.25 to 2 hours, a timeframe similar to that observed in humans. tga.gov.au However, marked species differences exist; for example, absorption was significantly slower in dogs. tga.gov.au Such data are vital for allometric scaling, a method that relates pharmacokinetic parameters to the body weight across species to predict human PK.
IVIVE is a cornerstone of modern PBPK modeling. It uses data from in vitro systems, such as human liver microsomes or hepatocytes, to predict in vivo clearance. nih.gov For NOMAC, which is metabolized by cytochrome P450 enzymes, in vitro assays can determine the intrinsic clearance rate. wikipedia.org This in vitro value is then scaled using physiological parameters within the PBPK model (like liver blood flow and enzyme abundance) to predict the hepatic clearance in a whole organism. frontiersin.org The accuracy of this extrapolation is critical for predicting human drug exposure and is heavily reliant on precise in vitro measurements, which are often facilitated by the use of deuterated standards like this compound.
Investigation of Isotope Effects in this compound Research
When a hydrogen atom in a molecule is replaced by its heavier isotope, deuterium, the rate of a chemical reaction involving the cleavage of that bond can change. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. wikipedia.org In the context of this compound, understanding KIEs provides insight into its metabolic pathways.
Primary and Secondary Kinetic Isotope Effects
Kinetic isotope effects are categorized as either primary or secondary.
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally much smaller than primary KIEs. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. For example, a change in hybridization at a carbon atom from sp3 in the reactant to sp2 in the transition state can lead to a small, normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. wikipedia.org Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1). wikipedia.org Investigating these subtle effects can provide detailed information about the structure of the transition state.
Table 2: Types and Typical Magnitudes of Deuterium Kinetic Isotope Effects (KIE)
| KIE Type | Description | Mechanism | Typical kH/kD Value |
|---|---|---|---|
| Primary | Isotopic substitution at the bond being cleaved in the rate-determining step. | Difference in zero-point energy between C-H and C-D bonds; C-D bond is stronger. | ~2 to 8 |
| Secondary (α) | Isotopic substitution on the carbon atom undergoing a change in hybridization (e.g., sp3 → sp2). | Changes in out-of-plane bending vibration frequencies between ground and transition states. | Normal: 1.05 - 1.25 Inverse: 0.8 - 0.95 |
| Secondary (β) | Isotopic substitution on a carbon adjacent to the reaction center. | Often attributed to hyperconjugation effects stabilizing the transition state. | ~1.1 to 1.3 |
Values are general approximations and can vary significantly depending on the specific reaction and conditions. wikipedia.orgscribd.com
Nomegestrol Acetate D6 As a Reference Standard in Pharmaceutical Quality Control and Research
Application in Impurity Profiling and Quantification of Nomegestrol (B1679828) Acetate (B1210297)
Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification, quantification, and control of impurities in drug substances and finished products. lcms.czlcms.cz Deuterated compounds like Nomegestrol Acetate-d6 are instrumental in developing robust analytical methods for this purpose. pharmaffiliates.com When used as an internal standard in techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with the unlabeled analyte, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comkcasbio.com This normalization is critical for accurately quantifying trace-level impurities. clearsynth.com
Identification and Characterization of Process-Related Impurities
The synthesis of Nomegestrol Acetate can result in the formation of process-related impurities, which may include starting materials, by-products, intermediates, or reagents. nih.gov Different synthetic routes may lead to similar impurity profiles. nih.gov For instance, two known impurities in the production of Nomegestrol Acetate are designated as Impurity A and Impurity B. nih.govsynzeal.com
The characterization of these impurities is a critical step in ensuring drug quality. High-resolution mass spectrometry, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, is used for structural elucidation. sepscience.comchimia.ch In this context, this compound serves as a crucial reference marker. By comparing the chromatographic and mass spectrometric behavior of a potential impurity against the deuterated standard, analysts can confirm its relationship to the parent molecule and aid in its structural identification. This process ensures that any substance present in the final drug product besides the active pharmaceutical ingredient (API) is properly identified and controlled.
Development of Analytical Standards for Quality Assurance
For robust quality assurance, analytical methods must be thoroughly validated to demonstrate they are fit for purpose. Using a stable isotope-labeled internal standard like this compound is considered best practice, particularly for LC-MS methods, and is looked upon favorably by regulatory agencies. kcasbio.com Its use ensures the reliability and robustness of the analytical procedure. clearsynth.com
The development of a validated, stability-indicating analytical method requires a reference standard of known purity and identity. This compound, alongside certified reference standards of Nomegestrol Acetate and its known impurities, forms the basis for this validation. scientificlabs.ie These standards are used to determine key validation parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The availability of these well-characterized compounds is essential for setting specifications for the drug substance and ensuring batch-to-batch consistency.
Table 1: Properties of Nomegestrol Acetate and Related Compounds This interactive table provides a summary of the chemical properties for Nomegestrol Acetate and its related reference compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Nomegestrol Acetate | C₂₃H₃₀O₄ | 370.48 | 58652-20-3 |
| This compound | C₂₃H₂₄D₆O₄ | 376.52 | Not Available |
| Nomegestrol Acetate Impurity A | C₂₃H₃₂O₄ | 372.51 | 32420-14-7 |
Stability and Degradation Product Studies of Nomegestrol Acetate
Stability testing is a mandatory requirement in drug development to determine the shelf-life of a product and identify how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. edaegypt.gov.egpaho.org Forced degradation studies are a key component of this process, providing insight into the intrinsic stability of the drug molecule and its potential degradation pathways. researchgate.netchromatographyonline.com
Forced Degradation Studies Utilizing this compound as a Tracer
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. researchgate.net These conditions typically include exposure to acid, base, oxidation (e.g., with hydrogen peroxide), high heat, and intense light. nih.govnih.gov The goal is to generate degradation products to develop and validate a stability-indicating analytical method. researchgate.net
In such studies, this compound plays a vital role as an isotopic tracer. wikipedia.orgstudysmarter.co.uk By spiking the sample with a known amount of the deuterated standard before initiating the stress conditions, researchers can track the fate of the parent compound with high precision. As the unlabeled Nomegestrol Acetate degrades, the deuterated standard, which degrades at a virtually identical rate, acts as a constant reference. This allows for accurate quantification of the remaining parent drug and helps distinguish true degradation products from experimental artifacts. The use of an isotopic tracer is crucial for building a comprehensive understanding of the molecule's stability profile. wikipedia.org
Identification of Degradation Pathways and Products
Identifying the structure of degradation products is essential for assessing the safety of a pharmaceutical product. chimia.ch As a 19-norprogesterone (B1209251) derivative, Nomegestrol Acetate may undergo several degradation reactions common to steroids. mdpi.commdpi.com Studies on similar progestins and 19-nortestosterone derivatives suggest potential degradation pathways could include hydrogenation, dehydrogenation, hydroxylation, and aromatization of the steroid A-ring. nih.govresearchgate.net For example, the degradation of a related compound, norethisterone acetate, has been shown to lead to the formation of estrogen-like products through aromatization. nih.govresearchgate.net
The use of this compound is highly advantageous in the identification of these unknown degradants using LC-MS/MS. nih.gov The degradation products formed from the parent drug will have specific mass shifts corresponding to the chemical modifications (e.g., +16 amu for hydroxylation). When analyzed, the fragmentation pattern of a suspected degradation product can be compared to the fragmentation pattern of the co-eluting this compound standard. The deuterated standard provides a clear "map" of the core steroid structure's fragmentation, allowing analysts to pinpoint where the chemical modification has occurred on the molecule, thereby facilitating rapid structural elucidation of the unknown degradation product. wikipedia.org
Mechanistic Research and in Vitro/in Vivo Animal Pharmacological Studies Employing Nomegestrol Acetate D6
Progesterone (B1679170) Receptor Binding and Ligand-Binding Assays
Nomegestrol (B1679828) acetate (B1210297) is a potent and highly selective agonist of the progesterone receptor (PR). ucr.edunih.govyoutube.com It exhibits a strong binding affinity for the PR, with a reported dissociation constant (Kd) of approximately 4 nM in human breast cancer T47-D cells. oup.com Its affinity for the progesterone receptor is comparable to that of progesterone itself. youtube.com
The selectivity of nomegestrol acetate is a key characteristic, as it displays minimal binding to other steroid receptors, such as the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. nih.govyoutube.comoup.com This high selectivity reduces the likelihood of off-target effects. nih.gov
The use of Nomegestrol Acetate-d6 in ligand-binding assays could provide a more stable internal standard for quantitative mass spectrometry-based assays. Deuterated standards are invaluable in accurately quantifying the binding of the non-deuterated drug to its receptor by minimizing analytical variability. While direct studies on this compound are not prevalent in publicly accessible literature, the principles of its use are well-established in pharmacological research.
Table 1: Progesterone Receptor Binding Affinity of Nomegestrol Acetate
| Cell Line | Dissociation Constant (Kd) for Nomegestrol Acetate |
| Human T47-D Breast Cancer Cells | ~ 4 nM |
This table is generated based on available data for the non-deuterated compound, Nomegestrol Acetate.
Receptor occupancy assays are crucial for understanding the relationship between drug concentration and the extent of target engagement. nih.govnih.gov In such studies, this compound could be used as a tracer or a competitor to the non-deuterated compound to precisely measure the percentage of progesterone receptors occupied by nomegestrol acetate at various concentrations and time points. This would be particularly useful in complex biological matrices, such as tissue homogenates or in vivo models, where metabolic degradation of the parent compound can complicate the interpretation of results. The increased metabolic stability of the deuterated analog would ensure that the measured receptor binding is attributable to the compound of interest and not its metabolites.
Cellular Transport and Intracellular Distribution Studies
The entry of steroid hormones into cells has traditionally been thought to occur via passive diffusion due to their lipophilic nature. ucr.edunih.gov However, emerging evidence suggests that carrier-mediated transport mechanisms may also be involved, providing a greater degree of regulation. ucr.edunih.gov Studies on progestins have indicated that their uptake can influence cellular processes, such as the regulation of glucose uptake in breast cancer cells. oup.comnih.gov
The use of this compound would be highly beneficial in studies aimed at elucidating the precise mechanisms of its cellular uptake. By using deuterated forms, researchers can more accurately trace the movement of the compound across the cell membrane and differentiate it from endogenous steroids or its own metabolites. This would allow for a clearer determination of whether uptake is solely a passive process or if specific transporters are involved.
Upon entering the cell, steroid hormones like progestins bind to their intracellular receptors, which are located in the cytoplasm and/or the nucleus. wikipedia.org The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences to modulate gene expression. patsnap.com The subcellular distribution of the progesterone receptor can be influenced by ligand binding, with progestin treatment often leading to a redistribution of the receptor into nuclear foci. oup.comnih.gov
Investigating the subcellular localization of this compound using techniques such as mass spectrometry imaging or autoradiography could provide high-resolution data on its distribution within different cellular compartments. The stability of the deuterated compound would ensure that the detected signal corresponds to the parent drug, providing a more accurate map of its intracellular journey and sites of action. This is particularly important for understanding its nuclear activity and interaction with chromatin.
Research on Anti-proliferative Mechanisms in Preclinical Cancer Models
Nomegestrol acetate has been shown to possess anti-proliferative effects in certain cancer cell lines. For instance, it can inhibit the proliferation of human endometrial cancer cells. nih.gov Progestins, in general, are known to regulate cell differentiation, proliferation, and cell cycle progression, and their effectiveness in treating hormone-sensitive tumors has been an area of active research. oup.com
In preclinical cancer models, this compound could serve as a valuable tool to study the metabolic fate of the drug within the tumor microenvironment. Deuteration can slow down the metabolism of a compound, potentially leading to higher local concentrations and a more sustained effect. oup.com By comparing the anti-proliferative effects of deuterated and non-deuterated nomegestrol acetate, researchers could gain insights into how drug metabolism within cancer cells influences its therapeutic efficacy.
Table 2: Anti-proliferative Activity of Nomegestrol Acetate in Endometrial Cancer Cells
| Cell Line | IC50 (48h) |
| RL95-2 | 19.88 µmol/L |
This table presents data for the non-deuterated compound, Nomegestrol Acetate, from a study on human endometrial cancer cells. nih.gov
The use of this compound in these models would also facilitate pharmacokinetic/pharmacodynamic (PK/PD) modeling, helping to correlate drug exposure at the cellular level with its anti-proliferative response.
In Vitro Studies in Cancer Cell Lines (e.g., Endometrial, Breast Cancer)
Research has explored the effects of Nomegestrol Acetate (NOMAC) on various cancer cell lines, particularly those of endometrial and breast origin. Studies indicate that NOMAC can inhibit the proliferation of specific cancer cells. In the human endometrial cancer cell line RL95-2, which is estrogen receptor (ER) positive, NOMAC significantly inhibited cell growth in a concentration-dependent manner. nih.govmdpi.com However, this inhibitory effect was not observed in the ER-negative KLE endometrial cancer cell line. nih.govmdpi.com
In the context of breast cancer, studies using the adriamycin-resistant MCF7/ADR breast cancer cell line have shown that NOMAC does not appear to stimulate cell proliferation. nih.gov Furthermore, it has demonstrated strong reversal effects on multidrug resistance (MDR) in these cells. nih.gov This activity is significant as MDR is a major obstacle in cancer chemotherapy. The reversal effects of NOMAC were found to be comparable to verapamil and stronger than its precursor, megestrol. nih.gov
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| RL95-2 | Endometrial Cancer (ER-positive) | Significant, concentration-dependent inhibition of cell proliferation. | nih.govmdpi.comnih.gov |
| KLE | Endometrial Cancer (ER-negative) | No significant inhibition of cell proliferation. | nih.govmdpi.comnih.gov |
| MCF7/ADR | Breast Cancer (Adriamycin-resistant) | No stimulation of cell proliferation; strong reversal of multidrug resistance. | nih.govnih.gov |
In Vivo Xenograft Models in Animal Systems
The in vitro anti-proliferative effects of NOMAC on endometrial cancer cells have been further substantiated through in vivo xenograft models. nih.govbiocytogen.com In studies using nude mice bearing tumors derived from the RL95-2 human endometrial cancer cell line, orally administered NOMAC demonstrated a significant inhibition of tumor growth. nih.govmdpi.com
The inhibitory effect was dose-dependent. A comparison with Medroxyprogesterone Acetate (MPA), another progestin, showed that NOMAC had a stronger inhibitory effect on tumor growth at equivalent or lower doses. nih.govmdpi.com During these studies, no significant changes in the appearance or body weight of the NOMAC-treated animals were observed compared to the control group. nih.gov
| Treatment Group | Tumor Growth Inhibition Rate | Reference |
|---|---|---|
| NOMAC (50 mg/kg) | 24.74% | nih.govmdpi.com |
| NOMAC (100 mg/kg) | 47.04% | nih.govmdpi.com |
| NOMAC (200 mg/kg) | 58.06% | nih.govmdpi.com |
| MPA (100 mg/kg) | 41.06% | nih.govmdpi.com |
Modulation of Gene Expression and Signaling Pathways
The mechanism behind NOMAC's effects on cancer cells involves the modulation of specific genes and signaling pathways. Whole-genome cDNA microarray analysis of RL95-2 cells treated with NOMAC revealed altered expression of several genes related to cell proliferation. nih.govmdpi.com
Key findings include the upregulation of Suppressor of Fused Homolog (SUFU), an inhibitor of the Hedgehog (Hh) signaling pathway, and Wnt7a. nih.govnih.gov The upregulation of these genes was confirmed in both RL95-2 cells in vitro and in the RL95-2 xenograft tumor tissues in vivo. nih.govnih.gov This effect was not seen in KLE cells, suggesting the mechanism may be specific to certain cancer cell types. nih.gov
In studies on multidrug-resistant breast cancer cells, NOMAC was found to downregulate the mRNA and protein expression levels of MDR1 and Glutathione S-transferase Pi (GSTπ), which are genes associated with drug resistance. nih.gov In hepatic cells, NOMAC has been shown to up-regulate P-glycoprotein (P-gp) expression and activity through a mechanism involving the membrane progesterone receptor α and a biphasic modulation of intracellular cAMP levels. nih.gov
Preclinical Pharmacological Characterization in Animal Models
Estrogenic, Progestogenic, and Anti-Androgenic Activities
Preclinical studies in various animal models have characterized NOMAC as a highly selective progestogen. nih.govnih.gov It is a potent full agonist at the progesterone receptor. nih.govselleckchem.com
Progestogenic Activity: NOMAC exhibits strong progestational activity. nih.gov Its ability to inhibit ovulation in rats is at least twice as potent as that of levonorgestrel. nih.gov
Estrogenic and Anti-Estrogenic Activity: In vitro and in vivo studies in rats have shown that NOMAC is devoid of any significant estrogenic agonistic or antagonistic activity for estrogen receptor alpha or beta. nih.govnih.govresearchgate.net It does, however, exert strong anti-estrogenic effects at the endometrial level. nih.gov
Anti-Androgenic Activity: NOMAC exhibits moderate anti-androgenic activity in rats. nih.govnih.gov It has minimal to no binding affinity for androgen receptors. nih.govnih.gov
Other Steroid Receptors: NOMAC lacks significant binding to glucocorticoid or mineralocorticoid receptors, underscoring its high selectivity for the progesterone receptor. nih.govnih.govnih.gov
Investigation of Effects on Specific Physiological Systems (e.g., Uterine, Reproductive, Metabolic)
The effects of NOMAC have been investigated across several physiological systems in animal models.
Uterine and Reproductive System: As a potent progestogen, NOMAC has significant effects on the reproductive system. It effectively inhibits ovulation in rats and primates. nih.govresearchgate.net In pregnant cynomolgus monkeys, NOMAC was shown to significantly decrease the contractile response of the uterus to the prostaglandin E2 analog sulprostone, without affecting spontaneous uterine contractions. nih.gov This indicates a stabilizing effect on the pregnant uterus.
Metabolic System: Studies in rats have demonstrated that NOMAC administration has little effect on carbohydrate and lipid metabolism. nih.govnih.gov Parameters such as glucose, insulin, triglycerides, and cholesterol levels remained largely unchanged. nih.gov Similarly, studies in nonhuman primates showed no alteration in total cholesterol, HDL, or plasma triglycerides. nih.gov This suggests a neutral metabolic profile. nih.gov
Future Directions and Emerging Research Avenues for Nomegestrol Acetate D6
Application in Quantitative Proteomics and Metabolomics
The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics, and Nomegestrol (B1679828) Acetate-d6 is ideally suited for such applications. In these fields, it primarily serves as an internal standard for mass spectrometry (MS)-based quantification. nih.govclearsynth.compharmaffiliates.comaptochem.com
Key Applications and Research Findings:
Accurate Quantification: In studies aiming to measure the levels of nomegestrol acetate (B1210297) or its metabolites in biological samples (e.g., plasma, tissue), Nomegestrol Acetate-d6 is added at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. allenpress.comnih.gov This allows for the correction of variability introduced during sample extraction, handling, and analysis, thereby ensuring highly accurate and precise quantification. clearsynth.comkcasbio.comresearchgate.net
Metabolic Pathway Elucidation: Deuterated compounds are invaluable for tracing the metabolic fate of drugs and endogenous molecules. creative-proteomics.comsilantes.com By administering this compound, researchers can track its conversion into various metabolites, providing a detailed map of its metabolic pathways. This is crucial for understanding the compound's pharmacokinetics and identifying any potentially active or toxic metabolites.
Flux Analysis: In metabolomics, stable isotope labeling helps in measuring the rate of metabolic reactions, known as metabolic flux analysis. creative-proteomics.comnih.gov While not a direct application for a drug molecule itself, understanding how nomegestrol acetate influences endogenous steroid hormone pathways can be studied using other deuterated precursors, with this compound acting as a reference standard for analytical validation.
Below is an interactive data table summarizing the potential applications of this compound in proteomics and metabolomics.
| Application Area | Specific Use of this compound | Anticipated Outcome |
| Quantitative Bioanalysis | Internal Standard in LC-MS/MS assays | Accurate and precise measurement of nomegestrol acetate in biological matrices. kcasbio.comscispace.com |
| Pharmacokinetic Studies | Tracer to study drug metabolism (DMPK) | Identification and quantification of metabolites, determination of clearance rates. nih.gov |
| Metabolomics | Standard for method validation | Ensures the analytical platform is performing correctly for the quantification of similar steroid hormones. |
| Steroid Profiling | Component of a standard mixture for calibration | Improved accuracy in the simultaneous measurement of multiple steroid hormones. allenpress.comnih.govmdpi.com |
Development of Novel Deuterated Steroid Derivatives for Targeted Research
The synthesis of this compound exemplifies a broader strategy in medicinal chemistry: the development of novel deuterated steroid derivatives for highly specific research purposes. This approach extends beyond its use as an internal standard.
Key Research Directions:
Kinetic Isotope Effect: Replacing hydrogen with deuterium (B1214612) can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can be strategically employed to enhance the metabolic stability of a drug by deuterating the positions on the molecule that are most susceptible to metabolic breakdown. pharmaffiliates.comnih.gov Future research could explore the development of new therapeutic agents based on the nomegestrol acetate scaffold with improved pharmacokinetic profiles.
Targeted Probes: Deuterated steroids can be used as probes to study the interactions between a ligand and its receptor. The subtle changes in vibrational frequencies upon deuterium substitution can be detected by techniques like Raman spectroscopy, providing insights into the binding mechanism.
Synthesis of Metabolite Standards: The synthesis of deuterated versions of the metabolites of nomegestrol acetate is a critical step in building a comprehensive understanding of its biotransformation. These labeled metabolites can then be used as standards for their own quantification in biological systems.
The table below outlines potential research avenues for novel deuterated steroid derivatives.
| Research Avenue | Description | Potential Impact |
| Metabolic Stability Enhancement | Strategic deuteration at sites of metabolism to slow down breakdown. | Development of longer-acting progestins with potentially lower dosing requirements. pharmaffiliates.com |
| Receptor Binding Studies | Use of deuterated ligands to probe ligand-receptor interactions. | A deeper understanding of the molecular mechanisms of progestin action. |
| Bioavailability Studies | Co-administration of labeled and unlabeled drug to precisely determine oral bioavailability. | More accurate assessment of drug absorption and first-pass metabolism. |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" platforms (genomics, proteomics, metabolomics). biosyn.com Stable isotope labeling, using compounds like this compound, is a key enabling technology for this integrative approach. creative-proteomics.com
Key Integration Points:
Multi-Omics Data Integration: By using this compound in metabolomics studies, the resulting data on its metabolic fate can be integrated with proteomic data on changes in enzyme expression and genomic data on genetic predispositions to certain metabolic pathways. biosyn.com This multi-layered approach can provide a holistic view of the drug's mechanism of action and its effects on the broader biological system.
Pathway Analysis: Tracing the flow of the deuterium label through metabolic networks provides direct evidence of pathway activity. silantes.comnih.gov This information is invaluable for constructing and validating computational models of metabolic networks, which are central to systems biology.
Personalized Medicine: Understanding how inter-individual variations in metabolic pathways affect the processing of nomegestrol acetate can be facilitated by stable isotope tracer studies. This knowledge can contribute to the development of personalized medicine approaches, where treatment strategies are tailored to an individual's metabolic profile.
The following table illustrates how this compound can be integrated into systems biology research.
| Systems Biology Aspect | Role of this compound | Comprehensive Understanding Gained |
| Metabolic Network Modeling | Provides empirical data on metabolic fluxes. creative-proteomics.com | Validation and refinement of computational models of steroid metabolism. |
| Drug-Induced Pathway Perturbations | Quantifies changes in metabolite pools following drug administration. | Understanding the downstream effects of nomegestrol acetate on cellular signaling and metabolism. |
| Integration of Omics Data | Acts as a reference point for anchoring metabolomic data with proteomic and transcriptomic data. | A more complete picture of the drug's biological impact. biosyn.com |
Role in Non-Clinical Regulatory Science and Method Standardization
In the realm of non-clinical regulatory science, the primary role of this compound is to ensure the quality, reliability, and reproducibility of analytical methods used in drug development. pharmaffiliates.com
Key Contributions:
Method Validation: Regulatory agencies require that analytical methods used to measure drug concentrations in biological samples are rigorously validated. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such validations, as it helps to demonstrate the accuracy, precision, and robustness of the method. clearsynth.comkcasbio.com
Bridging Studies: When analytical methods are transferred between laboratories or updated, this compound can be used as a common standard to ensure that the results are consistent and comparable.
Impurity Profiling: Deuterated standards are also crucial for the identification and quantification of process-related impurities and degradation products in the drug substance and final product. pharmaffiliates.com This is a critical aspect of ensuring the safety and quality of the pharmaceutical product.
The table below summarizes the role of this compound in regulatory science.
| Regulatory Science Area | Function of this compound | Importance |
| Bioanalytical Method Validation | Serves as an ideal internal standard. kcasbio.comnih.govbioanalysis-zone.com | Ensures data submitted to regulatory agencies is reliable and accurate. |
| Good Laboratory Practice (GLP) Studies | Facilitates adherence to GLP standards for data integrity. | Critical for the acceptance of non-clinical safety data by regulatory bodies. |
| Quality Control (QC) of Drug Product | Used as a reference standard for purity and stability testing. | Guarantees the consistent quality of the final pharmaceutical product. |
Q & A
Q. What is the pharmacological profile of Nomegestrol Acetate-d6, and how does it interact with steroid receptors?
Answer: this compound is a deuterated analog of Nomegestrol Acetate (NOMAC), a 19-norprogesterone derivative. It acts as a full agonist at the progesterone receptor (PR) with minimal binding to androgen, glucocorticoid, or estrogen receptors. Methodologically, receptor selectivity is confirmed via competitive binding assays using human PR, AR, GR, and ER isoforms. Studies show >98% binding specificity to PR, validated through radioligand displacement assays and cell-based reporter systems .
Q. What are the metabolic characteristics of this compound, and how do they influence experimental design?
Answer: NOMAC-d6 exhibits neutral effects on lipid profiles and glucose metabolism, critical for long-term studies. Key parameters include:
Q. How does this compound modulate endocrine pathways in preclinical models?
Answer: NOMAC-d6 suppresses ovulation via antigonadotropic activity at hypothalamic-pituitary levels, measured through LH/FSH suppression in rodent models. Dosing regimens (1.25–5 mg/day) correlate with follicle development inhibition, validated by ovarian histology and serum hormone quantification (ELISA/RIA) .
Advanced Research Questions
Q. How to design experiments assessing this compound’s efficacy in endometriosis models?
Answer: Use surgically induced endometriosis in rats:
- Dosing : 2.5 mg/kg/day for 28 days (mimicking human contraceptive regimens).
- Endpoints : Apoptosis markers (TUNEL assay), hormonal levels (E2, P4 via LC-MS), and lesion volume (MRI/histopathology).
- Controls : Compare with leuprolide or placebo. Studies show NOMAC reduces endometrial lesions by 60–70% without bone density loss .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
Answer:
- Formulation : Micronization or lipid-based carriers to enhance solubility.
- CYP Modulation : Co-administer CYP3A4 inhibitors (e.g., ritonavir) to prolong t1/2.
- Species-Specific Adjustments : Rodent vs. primate models require dose scaling based on allometric principles (e.g., 0.1 mg/kg in monkeys ≈ 2.5 mg in humans) .
Q. How to resolve contradictions in safety data, such as meningioma risk associated with NOMAC-d6?
Answer: Conduct meta-analyses of post-marketing surveillance (EMA/PVRA data) and preclinical carcinogenicity studies. Key steps:
- Stratify by age (<35 vs. >50 years) and exposure duration.
- Use Cox regression to adjust for confounders (e.g., prior radiation).
- EMA concluded no significant risk for low-dose (2.5 mg) regimens after reviewing 10+ years of data .
Q. What methodologies evaluate NOMAC-d6’s impact on hormone-sensitive cancers (e.g., breast)?
Answer:
Q. How to design comparative studies between NOMAC-d6 and other progestogens (e.g., levonorgestrel)?
Answer: Use randomized crossover trials in primates:
Q. What neuroendocrine effects does NOMAC-d6 exert, and how are they quantified?
Answer: Measure β-endorphin and allopregnanolone levels in rodent CNS tissue (HPLC-MS). Doses ≥1 mg/kg increase β-endorphin by 40%, suggesting opioid pathway modulation. Behavioral assays (e.g., forced swim test) assess anxiolytic effects .
Q. Which statistical methods ensure rigor in NOMAC-d6 research data analysis?
Answer:
- Sample Size : Power analysis (α=0.05, β=0.2) based on prior variance.
- Hierarchical Models : For clustered data (e.g., multi-center trials).
- Bayesian Approaches : To incorporate historical data on progestogen safety.
Report effect sizes (Cohen’s d) and 95% CIs per CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
